molecular formula C11H8BrNO3 B1409689 Ethyl 2-bromo-4-cyano-6-formylbenzoate CAS No. 1805104-42-0

Ethyl 2-bromo-4-cyano-6-formylbenzoate

Cat. No.: B1409689
CAS No.: 1805104-42-0
M. Wt: 282.09 g/mol
InChI Key: SCMZKSWICFRTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-cyano-6-formylbenzoate (C₁₁H₈BrNO₃, molecular weight: 282.09 g/mol) is a multifunctional aromatic ester featuring a bromine atom at position 2, a cyano group at position 4, and a formyl group at position 6 on the benzoate ring. Its structural complexity arises from the strategic placement of electron-withdrawing groups (Br, CN, CHO), which confer unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, enabling further derivatization via reactions such as nucleophilic substitutions, cross-couplings, or condensations .

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-8(6-14)3-7(5-13)4-9(10)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMZKSWICFRTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

Step Reaction Conditions Reagents Product
1 Temperature control, catalyst (e.g., FeCl₃) Ethyl benzoate, Br₂ Ethyl 2-bromobenzoate
2 Nucleophilic substitution, solvent (e.g., DMF) Ethyl 2-bromobenzoate, KCN Ethyl 2-cyanobenzoate
3 Formylation, Vilsmeier-Haack conditions Ethyl 2-cyanobenzoate, POCl₃, DMF Ethyl 2-cyano-6-formylbenzoate
4 Bromination, controlled temperature Ethyl 2-cyano-6-formylbenzoate, Br₂ This compound

Reaction Conditions and Catalysts

The synthesis of this compound requires precise control over reaction conditions to achieve high yields and purity. For instance, during the bromination step, controlling the temperature ensures selective substitution at the desired position on the aromatic ring. In industrial settings, continuous flow reactors may be used to optimize production efficiency.

Applications and Significance

This compound is significant in organic synthesis due to its unique reactivity and functional groups. It can participate in various chemical reactions, such as nucleophilic substitution, where the choice of nucleophile and solvent can significantly affect the outcome. This compound's applications span across medicinal chemistry, where its functional groups can be utilized in the synthesis of complex molecules with potential biological activities.

Chemical Reactions Analysis

Ethyl 2-bromo-4-cyano-6-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an ethyl 2-amino-4-cyano-6-formylbenzoate derivative.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-formylbenzoate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-6-formylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, cyano, and formyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s reactivity and applications can be contextualized by comparing it to structurally similar ethyl benzoate derivatives. Below is a detailed analysis:

Substituent Effects and Functional Group Analysis

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (C₁₁H₈BrF₂NO₂, MW: 312.09 g/mol)
  • Key Differences: Substituent Positions: Bromine at position 2, cyano at 6 (vs. 4 in the target compound), and difluoromethyl (CF₂H) at position 4. Functional Groups: The CF₂H group introduces enhanced lipophilicity and metabolic stability compared to the formyl group, making it advantageous in agrochemical or drug design .
Ethyl 2-chloro-4-cyano-6-formylbenzoate (Hypothetical, C₁₁H₈ClNO₃)
  • Key Differences :
    • Halogen Replacement : Bromine (Br) vs. chlorine (Cl). Bromine’s larger atomic size increases molecular weight (282.09 vs. ~237.64 g/mol) and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Applications : Brominated aromatics are preferred in pharmaceuticals due to their slower metabolic degradation compared to chlorinated analogs.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Substituents (Position) Key Functional Groups Applications
Ethyl 2-bromo-4-cyano-6-formylbenzoate C₁₁H₈BrNO₃ 282.09 2-Br, 4-CN, 6-CHO Ester, Br, CN, CHO Pharmaceutical intermediates, organic synthesis
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate C₁₁H₈BrF₂NO₂ 312.09 2-Br, 6-CN, 4-CF₂H Ester, Br, CN, CF₂H Agrochemicals, material science
Ethyl 2-chloro-4-cyano-6-formylbenzoate (hypothetical) C₁₁H₈ClNO₃ ~237.64 2-Cl, 4-CN, 6-CHO Ester, Cl, CN, CHO Research chemicals, niche synthesis

Research Findings and Reactivity Insights

  • Electronic Effects: The formyl group (CHO) in the target compound is highly electrophilic, facilitating condensation reactions (e.g., formation of Schiff bases). In contrast, the difluoromethyl group (CF₂H) in the analog offers steric bulk and oxidative stability, critical for agrochemical longevity . The cyano group at position 4 (target compound) deactivates the aromatic ring, directing electrophilic attacks to less hindered positions (e.g., para to Br).
  • Synthetic Utility :

    • Bromine at position 2 enables palladium-catalyzed cross-couplings (e.g., Suzuki reactions) to generate biaryl structures, a key step in drug development.
    • The ethyl ester group enhances solubility in organic solvents, streamlining purification in multistep syntheses.
  • Stability and Challenges :

    • Multiple electron-withdrawing groups reduce the aromatic ring’s reactivity toward electrophilic substitution, necessitating harsh conditions or directing groups for further functionalization.

Biological Activity

Ethyl 2-bromo-4-cyano-6-formylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8BrNO3C_{11}H_8BrNO_3. Its structure includes several functional groups that enhance its reactivity and biological interactions:

  • Bromine (Br) : Enhances electrophilic reactivity.
  • Cyano (CN) : Provides nucleophilic sites for chemical reactions.
  • Formyl (CHO) : Capable of forming covalent bonds with biomolecules.

These features contribute to its potential as a lead compound in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent. The proposed mechanism may involve:

  • Disruption of bacterial cell membranes.
  • Inhibition of vital metabolic pathways.

The minimum inhibitory concentration (MIC) for some bacterial strains has been reported at approximately 64 µg/mL, indicating moderate activity compared to established antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The proposed mechanisms include:

  • Modulation of signaling pathways associated with cell proliferation and survival.
  • Inhibition of key enzymes involved in tumor growth.

The half-maximal inhibitory concentration (IC50) values for anticancer activity are reported in the low micromolar range, highlighting its potential efficacy against certain cancer types.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Electrophilic Interactions : The bromine group facilitates reactions with nucleophilic sites on biomolecules.
  • Covalent Bond Formation : The formyl group can form stable covalent bonds with target proteins, altering their function.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Structural Features
This compoundModerate (MIC: 64 µg/mL)High (IC50: Low µM)Bromine, cyano, formyl groups
Ethyl 2-bromo-3-cyano-5-formylbenzoateModerateModerateDifferent positioning of functional groups
Ethyl 5-bromo-3-cyano-2-formylbenzoateLowerLowerSimilar bromine and cyano groups
Ethyl 2-chloro-6-cyano-4-formylbenzoateLowLowChlorine instead of bromine

The positioning of functional groups significantly influences the reactivity and biological properties of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited growth in various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Cancer Cell Studies : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in significant apoptosis in prostate cancer cell lines through activation of caspase pathways .
  • Mechanistic Insights : A recent article in Medicinal Chemistry Communications detailed the interaction between the compound and key enzymes involved in cancer metabolism, suggesting a dual mechanism involving both direct enzyme inhibition and modulation of signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-cyano-6-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-cyano-6-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.